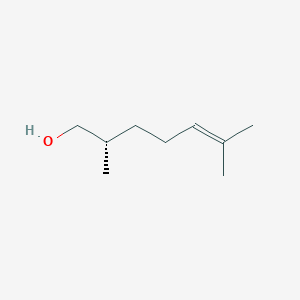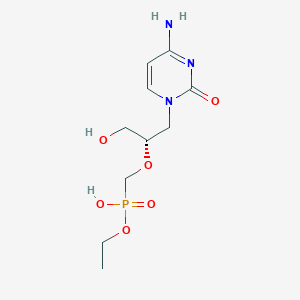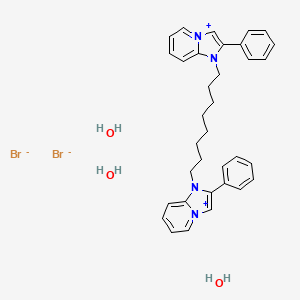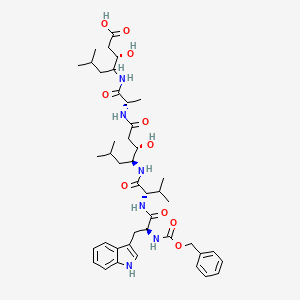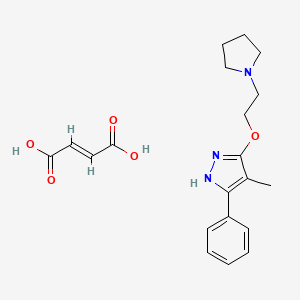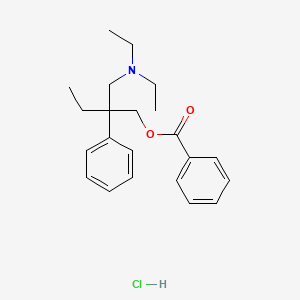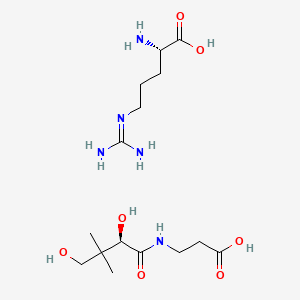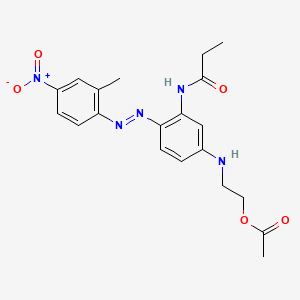
Propanamide, N-(5-((2-(acetyloxy)ethyl)amino)-2-((2-methyl-4-nitrophenyl)azo)phenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propanamide, N-(5-((2-(acetyloxy)ethyl)amino)-2-((2-methyl-4-nitrophenyl)azo)phenyl)- is a complex organic compound It is characterized by its azo group, which is a functional group with the formula R-N=N-R’, where R and R’ can be either aryl or alkyl
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, N-(5-((2-(acetyloxy)ethyl)amino)-2-((2-methyl-4-nitrophenyl)azo)phenyl)- typically involves multiple steps. One common method includes the following steps:
Diazotization: The starting material, 2-methyl-4-nitroaniline, undergoes diazotization to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with N-(2-(acetyloxy)ethyl)aniline to form the azo compound.
Amidation: The final step involves the amidation of the azo compound with propanoic acid to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes controlling temperature, pressure, and the use of catalysts to accelerate the reactions.
化学反応の分析
Types of Reactions
Propanamide, N-(5-((2-(acetyloxy)ethyl)amino)-2-((2-methyl-4-nitrophenyl)azo)phenyl)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The compound can undergo substitution reactions, particularly at the azo group or the acetyloxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Products may include nitro compounds or carboxylic acids.
Reduction: Amines are the major products formed.
Substitution: The products depend on the nucleophile used and the site of substitution.
科学的研究の応用
Propanamide, N-(5-((2-(acetyloxy)ethyl)amino)-2-((2-methyl-4-nitrophenyl)azo)phenyl)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of Propanamide, N-(5-((2-(acetyloxy)ethyl)amino)-2-((2-methyl-4-nitrophenyl)azo)phenyl)- involves its interaction with molecular targets and pathways. The azo group can undergo reduction to form amines, which can interact with various biological targets. The acetyloxy group can be hydrolyzed to release acetic acid, which may also play a role in its biological activity.
類似化合物との比較
Similar Compounds
Propanamide: A simpler amide with the formula CH3CH2CONH2.
N-(2-(acetyloxy)ethyl)aniline: A precursor used in the synthesis of the compound.
2-Methyl-4-nitroaniline: Another precursor used in the synthesis.
Uniqueness
Propanamide, N-(5-((2-(acetyloxy)ethyl)amino)-2-((2-methyl-4-nitrophenyl)azo)phenyl)- is unique due to its complex structure, which includes an azo group, an acetyloxy group, and an amide group. This combination of functional groups gives it distinct chemical and biological properties, making it valuable for various applications.
特性
CAS番号 |
72987-38-3 |
|---|---|
分子式 |
C20H23N5O5 |
分子量 |
413.4 g/mol |
IUPAC名 |
2-[4-[(2-methyl-4-nitrophenyl)diazenyl]-3-(propanoylamino)anilino]ethyl acetate |
InChI |
InChI=1S/C20H23N5O5/c1-4-20(27)22-19-12-15(21-9-10-30-14(3)26)5-7-18(19)24-23-17-8-6-16(25(28)29)11-13(17)2/h5-8,11-12,21H,4,9-10H2,1-3H3,(H,22,27) |
InChIキー |
NZDWVVBVRIKJOJ-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)NC1=C(C=CC(=C1)NCCOC(=O)C)N=NC2=C(C=C(C=C2)[N+](=O)[O-])C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


